molecular formula C27H44O3 B15287277 7,12-Dihydroxycholest-4-en-3-one

7,12-Dihydroxycholest-4-en-3-one

Cat. No.: B15287277
M. Wt: 416.6 g/mol
InChI Key: UQPYXHJTHPHOMM-XSDVZAHJSA-N
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Description

7,12-Dihydroxycholest-4-en-3-one is a steroidal compound with the molecular formula C27H44O3. It is a derivative of cholesterol and plays a significant role in the biosynthesis of bile acids. This compound is characterized by the presence of hydroxyl groups at the 7th and 12th positions and a keto group at the 3rd position on the cholestene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

7,12-Dihydroxycholest-4-en-3-one can be synthesized from cholesterol through a series of enzymatic reactions. The primary synthetic route involves the hydroxylation of cholesterol at the 7th position to form 7α-hydroxycholesterol. This intermediate is then further hydroxylated at the 12th position to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of liver microsomes from animals such as rats or iguanas. These microsomes contain the necessary enzymes to catalyze the conversion of cholesterol to the desired product .

Chemical Reactions Analysis

Types of Reactions

7,12-Dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,12-Dihydroxycholest-4-en-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its role in the biosynthesis of bile acids and its metabolic pathways in different organisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related disorders.

    Industry: It is used in the production of bile acid derivatives and other steroidal pharmaceuticals

Mechanism of Action

The mechanism of action of 7,12-dihydroxycholest-4-en-3-one involves its role as an intermediate in the biosynthesis of bile acids. The compound is converted to 5α-cholestane-3α,7α,12α-triol by liver microsomes, which is then further metabolized to form bile acids such as cholic acid. These bile acids play a crucial role in the digestion and absorption of dietary fats .

Comparison with Similar Compounds

Similar Compounds

    7α-Hydroxycholest-4-en-3-one: This compound is a precursor in the biosynthesis of 7,12-dihydroxycholest-4-en-3-one.

    Cholest-4-en-3-one: Lacks the hydroxyl groups at the 7th and 12th positions.

    Cholic Acid: A bile acid derived from this compound.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which is essential for its role in bile acid biosynthesis. This hydroxylation pattern distinguishes it from other similar compounds and is critical for its biological function .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(8R,9S,10R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23?,24?,25+,26+,27-/m1/s1

InChI Key

UQPYXHJTHPHOMM-XSDVZAHJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4=CC(=O)CC[C@]34C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C

Origin of Product

United States

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